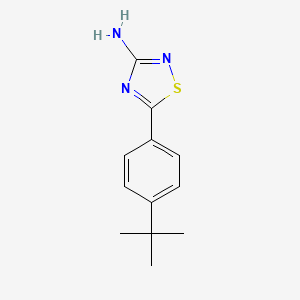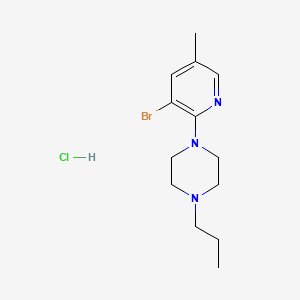
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid
Overview
Description
“(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid” is a boronic acid derivative . It is also known as Boc-3-pyridineboronic acid . The molecular formula of this compound is C10H15BN2O4 .
Molecular Structure Analysis
The molecular weight of “(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid” is 238.05 g/mol . The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . The Canonical SMILES for this compound is B(C1=C(C=CN=C1)NC(=O)OC(C)(C)C)(O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid” include a molecular weight of 238.05 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .
Scientific Research Applications
Cross-Coupling Reactions
This compound is used as a reagent in Palladium-catalyzed Suzuki-Miyaura coupling reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds which are crucial in the synthesis of many organic compounds .
Microwave Irradiation Reactions
It is also used in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation . This method can increase the efficiency and speed of the reaction, making it a valuable tool in organic synthesis .
Medicinal Chemistry
In the field of medicinal chemistry, this compound is used in the preparation of HIV-1 protease inhibitors . These inhibitors are potential therapeutics for HIV, as they can prevent the virus from maturing and becoming infectious .
Cancer Therapeutics
It is also used in the development of potential cancer therapeutics , such as PDK1 and protein kinase CK2 inhibitors . These inhibitors can block the activity of proteins that are involved in the growth and division of cancer cells .
Organoborane Compounds
As a subclass of organoborane compounds, it is used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . These applications are crucial in various fields, including materials science, biology, and imaging .
DYRK1A Inhibitors
It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . These inhibitors can be used in the treatment of diseases related to the overexpression of the DYRK1A gene, such as Down syndrome .
Mechanism of Action
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with various organic halides or triflates in the presence of a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst . The 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID likely interacts with its targets in a similar manner, contributing its pyridine moiety to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at -20°c . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The molecular and cellular effects of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID are likely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID. For instance, the compound’s stability may be affected by temperature, as it is typically stored at -20°C . Additionally, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions may be influenced by the presence of a suitable palladium catalyst .
properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWBZVDHQCJRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674731 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid | |
CAS RN |
863752-59-4 | |
| Record name | C-(1,1-Dimethylethyl) N-(3-borono-4-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863752-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)
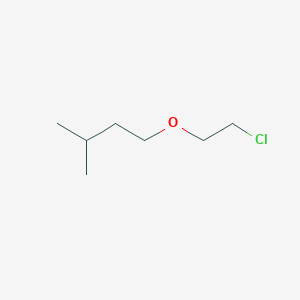
![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)
![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)
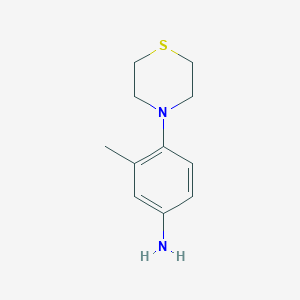
![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)
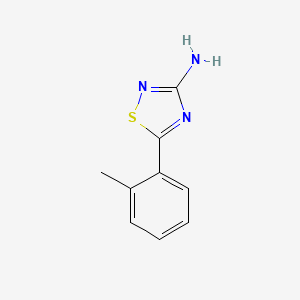
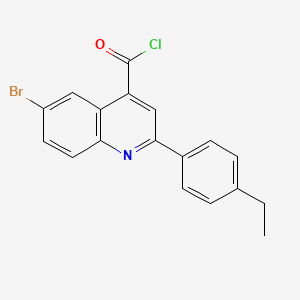
![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)
